

# An In-depth Technical Guide to 4-(3-Aminophenyl)butanoic Acid Hydrochloride

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## Compound of Interest

Compound Name: 4-(3-aminophenyl)butanoic Acid  
Hydrochloride

Cat. No.: B015654

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of **4-(3-aminophenyl)butanoic acid hydrochloride**. Due to the limited availability of public data for this specific isomer, this document focuses on reported physical and chemical characteristics. It is important to distinguish this compound from its more extensively studied isomers, such as 4-(4-aminophenyl)butanoic acid and the neuroprotective agent Phenibut, which is 4-amino-3-phenylbutanoic acid hydrochloride.

## Core Chemical Properties

**4-(3-Aminophenyl)butanoic acid hydrochloride** is a solid organic compound.<sup>[1]</sup> The hydrochloride salt enhances its stability and solubility in aqueous solutions.

## Quantitative Data Summary

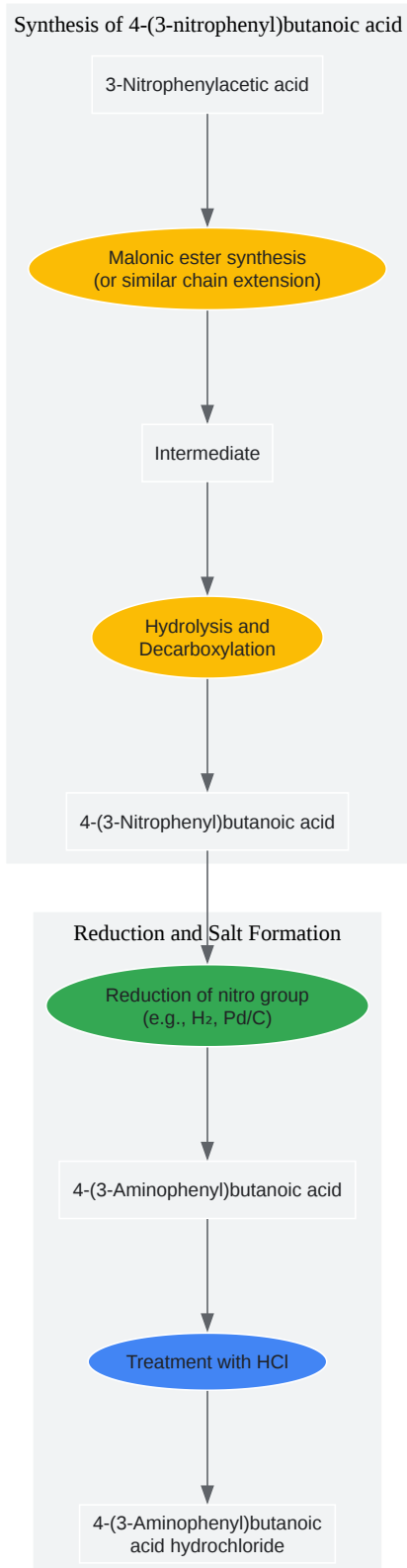
The following table summarizes the key quantitative data that has been reported for **4-(3-aminophenyl)butanoic acid hydrochloride**.

Property	Value	Source(s)
CAS Number	91843-18-4	[2][3]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> ClNO <sub>2</sub>	[2][3]
Molecular Weight	215.68 g/mol	[2][3]
Melting Point	140-152 °C	[4]
Boiling Point	368.4 °C	[4]
Physical Form	Solid	[3]
Purity	≥95%	[2][3]

## Synthesis and Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of **4-(3-aminophenyl)butanoic acid hydrochloride** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles, likely involving the reduction of a nitro precursor. A generalized synthetic workflow is proposed below.

### Proposed Synthetic Pathway



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Caption: Proposed synthetic pathway for **4-(3-aminophenyl)butanoic acid hydrochloride**.

## Spectral Data

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for **4-(3-aminophenyl)butanoic acid hydrochloride** are not widely available in the public domain. The following tables provide expected characteristic signals based on the compound's structure.

### Predicted <sup>1</sup>H NMR Spectral Data

Protons	Multiplicity	Approximate Chemical Shift (ppm)
Aromatic C-H	Multiplet	6.5 - 7.2
Aliphatic -CH <sub>2</sub> - (adjacent to phenyl)	Triplet	2.5 - 2.8
Aliphatic -CH <sub>2</sub> - (internal)	Multiplet	1.8 - 2.1
Aliphatic -CH <sub>2</sub> - (adjacent to COOH)	Triplet	2.2 - 2.5
Carboxylic acid O-H	Broad Singlet	10 - 12
Amine N-H <sub>3</sub> <sup>+</sup>	Broad Singlet	7.5 - 8.5

### Predicted <sup>13</sup>C NMR Spectral Data

Carbon	Approximate Chemical Shift (ppm)
Carboxylic acid C=O	170 - 180
Aromatic C-N	145 - 150
Aromatic C-H	115 - 130
Aromatic C (quaternary)	135 - 145
Aliphatic -CH <sub>2</sub> - (adjacent to phenyl)	30 - 35
Aliphatic -CH <sub>2</sub> - (internal)	25 - 30
Aliphatic -CH <sub>2</sub> - (adjacent to COOH)	30 - 35

## Predicted IR Spectral Data

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )
O-H stretch (carboxylic acid)	2500 - 3300 (broad)
N-H stretch (amine salt)	2800 - 3200 (broad)
C-H stretch (aromatic)	3000 - 3100
C-H stretch (aliphatic)	2850 - 2960
C=O stretch (carboxylic acid)	1700 - 1725
C=C stretch (aromatic)	1450 - 1600

## Biological Activity and Signaling Pathways

There is currently a lack of specific data in the scientific literature regarding the biological activity and signaling pathways of **4-(3-aminophenyl)butanoic acid hydrochloride**. Its structural similarity to GABA and other aminobutanoic acid derivatives suggests potential neurological activity, but this has not been experimentally verified for this particular isomer. Further research is required to elucidate its pharmacological profile.

## Safety Information

Based on available safety data, **4-(3-aminophenyl)butanoic acid hydrochloride** is classified with the GHS07 pictogram, indicating it may cause skin and eye irritation, and may cause respiratory irritation.<sup>[3]</sup>

Hazard Statements: H315, H319, H335<sup>[3]</sup>

Precautionary Statements: P261, P305+P351+P338<sup>[3]</sup>

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

## Conclusion

This technical guide consolidates the currently available chemical and physical data for **4-(3-aminophenyl)butanoic acid hydrochloride**. While foundational information such as molecular weight and melting point are reported, a significant gap exists in the public domain concerning detailed experimental protocols, comprehensive spectral analyses, and biological activity. Researchers and drug development professionals are advised to perform their own analytical characterization and biological screening to fully understand the properties of this compound. The information provided herein serves as a starting point for further investigation into this specific aminobutanoic acid derivative.

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## References

- 1. 4-Amino-3-phenylbutanoic acid hydrochloride | 3060-41-1 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-(3-Aminophenyl)butanoic acid hydrochloride | 91843-18-4 [sigmaaldrich.com]
- 4. 4-(3-Aminophenyl)butanoic acid hydrochloride - 有机砌块 - 西典实验 [seedior.com]
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